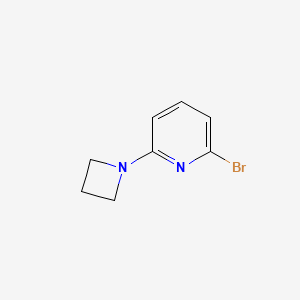

![molecular formula C13H9FO3 B567425 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261975-31-8](/img/structure/B567425.png)

3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

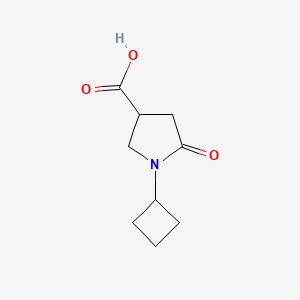

Synthesis and Characterization in Organotin Complexes

Tri- and diorganotin(IV) carboxylates synthesized with 2′,4′-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid were studied for their structural and chemical properties. These complexes were characterized by a range of spectroscopic methods, indicating a trigonal bipyramidal geometry around the tin atom. Notably, these complexes were evaluated for potential antibacterial and antifungal activities, contributing to the understanding of their biological interactions and potential applications (Ahmad et al., 2002).

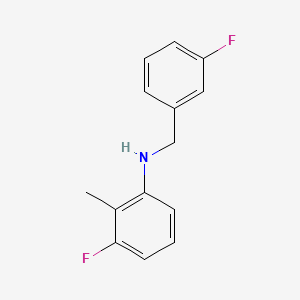

Stereochemical Synthesis

Research in stereochemistry explored the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives. This study was significant for the structural formation and understanding of fluoro-β-amino acid residues. These residues were incorporated into various molecular structures, demonstrating their versatility and potential for synthesis of complex molecules (Yoshinari et al., 2011).

Fluorinated Pharmaceutical Development

A method aimed at optimizing fluorination sites on pro-drug molecules to enhance metabolic stability was developed. This involved the use of microorganisms to determine the site of oxidation on biphenyl derivatives, followed by targeted fluorination. This innovative approach allows for the design of compounds with improved metabolic half-lives, highlighting the significance of precise fluorination in drug development (Bright et al., 2013).

Advanced Polymer Materials

Fluorinated carboxylic acid/silica nanocomposites were synthesized and examined for their unique properties. The composites demonstrated excellent thermal stability and offered insights into surface modification techniques. These findings are crucial for the development of materials with specialized properties, particularly in the context of thermal resistance and surface characteristics (Sumino et al., 2014).

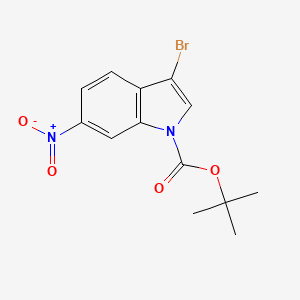

作用機序

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

It’s known that the compound is involved in the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction, which is crucial in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of hydrolysis of similar compounds . Therefore, the action environment, including factors such as temperature, pH, and presence of other compounds, can potentially influence the action of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.

特性

IUPAC Name |

2-fluoro-4-(2-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOWZVWUWVIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683551 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261975-31-8 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)

![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)